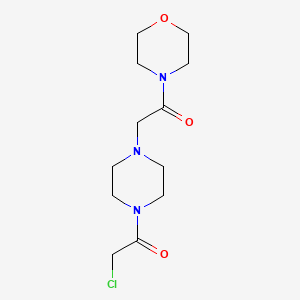
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H21Cl2N3O3 This compound is known for its unique structure, which includes a morpholine ring and a piperazine ring, both of which are functionalized with chloro and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one typically involves the reaction of morpholine with chloroacetyl chloride to form 4-(chloroacetyl)morpholine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group, or the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by various nucleophiles.
Oxidation and Reduction Reactions: Products include alcohols and other oxidized derivatives.
Scientific Research Applications
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-morpholinyl)ethanone
- 2-Chloro-1-morpholinoethanone
- 2-Morpholino-2-oxoethyl chloride
Uniqueness
2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one is unique due to the presence of both morpholine and piperazine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity compared to its similar compounds.
Properties
CAS No. |
900641-12-5 |
|---|---|
Molecular Formula |
C12H20ClN3O3 |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H20ClN3O3/c13-9-11(17)15-3-1-14(2-4-15)10-12(18)16-5-7-19-8-6-16/h1-10H2 |
InChI Key |
YGHXRSQVSHCCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















